molecular formula C6H13IO2 B1314102 1,1-Diethoxy-2-iodoethane CAS No. 51806-20-3

1,1-Diethoxy-2-iodoethane

Cat. No. B1314102
CAS RN: 51806-20-3
M. Wt: 244.07 g/mol
InChI Key: FWNJFIHTBFQKJD-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-iodoethane is an organic iodine compound . It has a molecular weight of 244.07 . The IUPAC name for this compound is 1,1-diethoxy-2-iodoethane .


Molecular Structure Analysis

The InChI code for 1,1-Diethoxy-2-iodoethane is 1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 . This compound contains a total of 21 bonds, including 8 non-H bonds, 4 rotatable bonds, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

1,1-Diethoxy-2-iodoethane is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .

Scientific Research Applications

Catalytic Reactive Distillation for Renewable Source Conversion

The production of acetals like 1,1 diethoxy butane from bioethanol and butanal, as described by Agirre et al. (2011), highlights a sustainable approach to synthesizing compounds related to 1,1-Diethoxy-2-iodoethane. Their research focuses on catalytic reactive distillation using Amberlyst 47 resin, demonstrating higher conversions than equilibrium at the same temperatures, indicating the potential for efficient, renewable chemical production processes (Agirre et al., 2011).

Efficient Synthesis of Acetals

He and Liu (2014) reported an efficient synthesis method for 1,1-diethoxyethane (DEE), a close relative of 1,1-Diethoxy-2-iodoethane, through sequential ethanol reactions using silica-supported copper and H-Y zeolite catalysts. This study is significant as it achieved high yields from ethanol, pointing to the effectiveness of such catalysts in synthesizing acetals (He & Liu, 2014).

Halogen Bonding and Structural Analysis

Hettstedt et al. (2016) explored the CuI-catalyzed addition of iodine to create cyclization products, demonstrating the relevance of halogen bonding in crystal structures. This research provides insights into the structural and bonding properties of iodine-containing compounds similar to 1,1-Diethoxy-2-iodoethane (Hettstedt et al., 2016).

Bio-derived Oxygenated Compound for Diesel Engines

Frusteri et al. (2007) examined 1,1-diethoxyethane as a bio-derived oxygenated compound for use in diesel engines. Their study assessed the potential of such compounds, obtainable from bio-ethanol, in reducing pollutant emissions, highlighting the environmental applications of acetals (Frusteri et al., 2007).

Reactive Distillation for Bioenergy

Agirre et al. (2010) also contributed to the development of a reactive distillation process for producing 1,1 Diethoxy butane from bioalcohol. This research aligns with sustainable energy goals, providing a model for the reactive distillation process that predicts promising results for bioenergy production (Agirre et al., 2010).

Conformations in Matrix Isolation Infrared Studies

Venkatesan and Viswanathan (2011) explored the conformations of 1,1-diethoxyethane usingmatrix isolation infrared spectroscopy, providing valuable insights into the structural properties of similar diethoxy compounds. Their work contributes to a deeper understanding of molecular behavior, which is crucial for the development and application of such chemicals in various scientific fields (Venkatesan & Viswanathan, 2011).

Modified Carbohydrates Synthesis

The work by Valdersnes et al. (2012) on the synthesis of modified carbohydrates using derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, a related compound, showcases the potential of 1,1-Diethoxy-2-iodoethane derivatives in creating new carbohydrate analogs. This research opens up possibilities for novel applications in biochemistry and pharmacology (Valdersnes et al., 2012).

Iodination and Peroxidation in One-Pot Synthesis

Wang et al. (2017) developed a method for the difunctionalization of alkenes with iodine and TBHP at room temperature, leading to the production of 1-(tert-butylperoxy)-2-iodoethanes. This method, applicable to compounds like 1,1-Diethoxy-2-iodoethane, indicates its potential for creating synthetically valuable molecules through innovative synthesis techniques (Wang et al., 2017).

Photooxidation of Ethanol over Catalysts

Tanaka et al. (1994) investigated the selective production of 1,1-diethoxyethane through photooxidation of ethanol, a process that could be adapted for similar compounds. Their findings contribute to the understanding of catalytic processes and the potential for environmentally friendly chemical synthesis (Tanaka et al., 1994).

Safety And Hazards

This compound is classified as dangerous according to the GHS06 Signal Word . It has several hazard statements including H227, H301, H315, H319, H331, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,1-diethoxy-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNJFIHTBFQKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500678
Record name 1,1-Diethoxy-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxy-2-iodoethane

CAS RN

51806-20-3
Record name 1,1-Diethoxy-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-2-iodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of sodium bicarbonate (426.2 g, 5074 mmol) in acetone was added sodium iodide (760.3 g, 5074 mmol) and 2-bromo-1,1-diethoxyethane (500 g, 2537 mmol). The reaction mixture was allowed to reflux for 8 hours. The reaction mixture was then filtered and the solvent evaporated. Ether was added and the reaction mixture filtered again. The ether was evaporated, leaving the title compound, 2-iodo-1,1-diethoxyethane, as an oil, which was further purified by column chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T FUJii, T SAITO, T FUJISAWA - Chemical and pharmaceutical …, 1994 - jstage.jst.go.jp
Three variants of a synthetic route to the antitumor antibiotic azepinomycin (3) from 1-substituted N"-alkoxy-5-formamidoimidazole-4-carboxamidine (type 10) are described. The …
Number of citations: 11 www.jstage.jst.go.jp
S Chakraborty, NH Shah, JC Fishbein… - Bioorganic & medicinal …, 2012 - Elsevier
In our long and broad program to explore structure–activity relationships of the natural product azepinomycin and its analogues for inhibition of guanase, an important enzyme of purine …
Number of citations: 11 www.sciencedirect.com
C Vitry, JL Vasse, G Dupas, V Levacher, G Quéguiner… - Tetrahedron, 2001 - Elsevier
The synthesis of new chiral nicotinamide adenine dinucleotide hydrogenated models derived from quinoline is described. Using a biomimetic approach, the out-of-plane positioning of …
Number of citations: 46 www.sciencedirect.com
JD Fair - 2009 - search.proquest.com
The preparation of five-and six-membered carbocycles via cyclization of organolithiums tethered to remote π–bonds has been investigated. The isomerization of 6-heptenyllithium to (…
Number of citations: 2 search.proquest.com
S Coffey - 2016 - books.google.com
Rodd’s Chemistry of Carbon Compounds, Second Edition, Volume I: Aliphatic Compounds, Part C: Monocarbonyl Derivatives of Aliphatic Hydrocarbons, Analogues and Derivatives …
Number of citations: 0 books.google.com
RY Zhu - 2018 - search.proquest.com
This thesis is centered on the development of palladium (II)-catalyzed diverse functionalization of alkyl carbon− hydrogen or C (sp 3)− H bonds of abundant chemical stocks, such as …
Number of citations: 1 search.proquest.com
S Tantravedi - 2012 - search.proquest.com
The work described in this dissertation is a continuation of decades of research conducted in this laboratory on ring-expanded heterocycles and nucleosides as inhibitors of guanine-…
Number of citations: 0 search.proquest.com
VP Rajappan - 1998 - search.proquest.com
Guanase (guanine deaminase) is an important enzyme of purine metabolism, and catalyzes the hydrolysis of guanine to xanthine. This enzyme is one of the rational targets in viral and …
Number of citations: 2 search.proquest.com
WF Bailey, JD Fair - The Journal of Organic Chemistry, 2016 - ACS Publications
Lithium–iodine exchange-initiated fragmentation of a series of 4-substituted 2-iodomethyl-1,3-dioxanes proceeds rapidly and regioselectively to afford enol ether alcohols by …
Number of citations: 1 pubs.acs.org
MA Brodney, EM Beck, CR Butler… - Journal of medicinal …, 2015 - ACS Publications
In recent years, the first generation of β-secretase (BACE1) inhibitors advanced into clinical development for the treatment of Alzheimer’s disease (AD). However, the alignment of drug-…
Number of citations: 69 pubs.acs.org

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